molecular formula C13H18O3 B7793468 3-Methoxy-2-(pentyloxy)benzaldehyde CAS No. 101267-80-5

3-Methoxy-2-(pentyloxy)benzaldehyde

Cat. No. B7793468
Key on ui cas rn: 101267-80-5
M. Wt: 222.28 g/mol
InChI Key: LJRAKVKOCXJVMH-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

The crude product of (3-methoxy-2-pentyloxyphenyl)methanol (1.2 g), dimethyl sulfoxide (DMSO, 25 ml) and triethylamine (6.72 ml, 48.2 mmol) were mixed, and this solution was cooled to 0° C. Sulfur trioxide--pyridine complex (2.56 g, 16.1 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into water to stop the reaction, and the aqueous layer was extracted 3 times with ethyl acetate (30 ml). The organic layers were combined, washed with 2N hydrochloric acid (30 ml), water (30 ml) and saturated brine (30 ml), and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography (hexane/ethyl acetate=15/1-10/1) to give 3-methoxy-2-pentyloxybenzaldehyde (1.16 g, 83% in 3 steps) as a colorless oil.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-methoxy-2-pentyloxyphenyl)methanol
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[C:5]([CH2:9][OH:10])[CH:6]=[CH:7][CH:8]=1.CS(C)=O.C(N(CC)CC)C>O>[CH3:1][O:2][C:3]1[C:4]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]=[O:10]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(3-methoxy-2-pentyloxyphenyl)methanol
Quantity
1.2 g
Type
reactant
Smiles
COC=1C(=C(C=CC1)CO)OCCCCC
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
6.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Sulfur trioxide--pyridine complex (2.56 g, 16.1 mmol) was added
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3 times with ethyl acetate (30 ml)
WASH
Type
WASH
Details
washed with 2N hydrochloric acid (30 ml), water (30 ml) and saturated brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (hexane/ethyl acetate=15/1-10/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(=C(C=O)C=CC1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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